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DAPI (dihydrochloride)

Cat. No.: B14793594
M. Wt: 368.3 g/mol
InChI Key: UJLVGXGUAMGVEX-UHFFFAOYSA-N
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Description

Historical Context and Significance as a Fluorescent Probe

DAPI was first synthesized in 1971 by Otto Dann. wikipedia.org Initially, the research was aimed at discovering new drugs for trypanosomiasis, a parasitic disease. wikipedia.org While DAPI proved ineffective as a therapeutic agent, its potent DNA binding and fluorescent properties were quickly recognized. wikipedia.org

The first documented use of DAPI as a fluorescent DNA stain was in 1975 for the identification of mitochondrial DNA. wikipedia.org By the late 1970s, its application had expanded to include the detection of DNA in a wide variety of organisms, including plants, bacteria, and viruses, as well as for the quantitative staining of DNA within cells. wikipedia.org Its ability to readily pass through intact cell membranes, although more efficiently in fixed cells, further broadened its utility in research. wikipedia.org

The significance of DAPI as a fluorescent probe lies in its high specificity for DNA and the substantial increase in fluorescence—approximately 20-fold—upon binding. thermofisher.comfishersci.dk This results in a high signal-to-noise ratio, providing clear and distinct visualization of the nucleus with minimal background fluorescence from the cytoplasm. fishersci.dk Its characteristic blue emission is also advantageous for multicolor imaging experiments, as it provides a stark contrast to green and red fluorescent probes. thermofisher.comstemcell.com

PropertyDescription
Chemical Name 4',6-diamidino-2-phenylindole dihydrochloride (B599025)
Common Name DAPI (dihydrochloride)
Binding Target Adenine-Thymine (A-T) rich regions in the minor groove of dsDNA
Fluorescence Exhibits a ~20-fold increase in fluorescence upon binding to dsDNA.
Excitation Max. ~358 nm
Emission Max. ~461 nm (blue)

Scope of Academic Research Applications

The unique properties of DAPI have led to its widespread adoption in a multitude of academic research applications. It is a fundamental tool in fluorescence microscopy, flow cytometry, and chromosome staining. nih.govthermofisher.com

Key Research Applications of DAPI:

Nuclear and Chromosome Counterstaining: DAPI is frequently used as a counterstain in immunofluorescence to visualize the nucleus alongside other cellular structures labeled with different colored fluorophores. thermofisher.comstemcell.comthermofisher.com This provides a crucial reference point for identifying and locating cells within a tissue sample. lunaphore.com

Cell Cycle Analysis: By quantifying the intensity of DAPI fluorescence, researchers can determine the DNA content of cells and thereby analyze their stage in the cell cycle. syronoptics.combosterbio.com Cells in the G2/M phase, for instance, will have approximately double the DNA content and fluorescence intensity of cells in the G1 phase. bosterbio.com

Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis (programmed cell death). syronoptics.com DAPI staining allows for the clear visualization of these changes, making it a valuable tool for studying this fundamental cellular process. thermofisher.comstemcell.com

Mycoplasma Detection: Contamination of cell cultures with mycoplasma, a type of bacteria lacking a cell wall, is a common problem in research laboratories. wikipedia.orgbosterbio.com DAPI can be used to detect these contaminants as it will stain the mycoplasmal DNA, which appears as small fluorescent dots outside of the cell nucleus. wikipedia.orgbosterbio.com

DNA Visualization in Gels and Blotting: DAPI is several times more sensitive than ethidium (B1194527) bromide for staining DNA in agarose (B213101) gels. mpbio.comsigmaaldrich.com It can also be used to detect annealed probes in blotting applications by specifically visualizing the double-stranded complex. mpbio.comsigmaaldrich.com

High-Content Screening (HCS): In HCS, DAPI serves as a nuclear segmentation tool, allowing for the automated identification and analysis of individual cells in a large population. thermofisher.comfishersci.dk

The versatility and reliability of DAPI have solidified its position as a cornerstone of molecular and cellular biology research, enabling countless discoveries and advancements in our understanding of cellular function. lunaphore.comontosight.ai

Research AreaSpecific Application of DAPI
Cell Biology Nuclear visualization, cell counting, cell cycle analysis, apoptosis studies. syronoptics.comthermofisher.combosterbio.com
Genetics Chromosome staining and visualization, DNA quantification. researchgate.netontosight.ai
Microbiology Detection of mycoplasma contamination in cell cultures. wikipedia.orgbosterbio.com
Molecular Biology DNA staining in electrophoresis gels and blotting applications. mpbio.comsigmaaldrich.comkit.edu
Developmental Biology Nuclear staining in whole organisms, such as Drosophila melanogaster embryos. thermofisher.com
Neuroscience Counterstaining to identify neuronal nuclei in tissue sections. stemcell.com
Cancer Research Identifying nuclear characteristics in cancer cells and studying mitotic abnormalities. lunaphore.combetalifesci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19Cl2N5O B14793594 DAPI (dihydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19Cl2N5O

Molecular Weight

368.3 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride

InChI

InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2

InChI Key

UJLVGXGUAMGVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl

Origin of Product

United States

Molecular Mechanism of Nucleic Acid Interaction

Binding Specificity to Double-Stranded Deoxyribonucleic Acid (dsDNA)

DAPI's interaction with dsDNA is characterized by a high degree of specificity, which is a result of its unique binding conformation, preference for particular base sequences, and the nature of the chemical forces involved.

Preference for Adenine-Thymine (A-T) Rich Sequences

A hallmark of DAPI's binding to dsDNA is its strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. syronoptics.comnih.govstemcell.comoup.com Molecular studies have demonstrated that DAPI exhibits the highest affinity for homopolymers of A-T base pairs. nih.gov The presence of at least three consecutive A-T base pairs is often required for the characteristic strong minor groove binding. nih.gov The affinity of DAPI for different A-T rich sequences can vary, with studies suggesting a preference order such as AATT > TAAT ≈ ATAT > TATA ≈ TTAA.

Electrostatic and Hydrogen Bonding Interactions

The stability of the DAPI-dsDNA complex is maintained by a combination of electrostatic and hydrogen bonding interactions. nih.gov The positively charged amidino groups of the DAPI molecule form electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. researchgate.net Furthermore, hydrogen bonds are formed between the DAPI molecule and the bases within the minor groove. nih.gov For instance, the indole (B1671886) NH group of DAPI can form a hydrogen bond with the O2 atom of thymine bases. nih.gov It has also been suggested that DAPI can form hydrogen bonds with the O2 of cytosine, although electrostatic repulsion in guanine-cytosine (G-C) rich regions generally hinders deep penetration of the drug into the minor groove. nih.gov Interestingly, some research suggests that electrostatics play a more critical role in determining the specificity of the interaction than hydrogen bonding to the bases. nih.gov

Influence of DNA Base Sequence and Structure on Binding Affinity

The specific sequence and structure of the DNA molecule significantly influence DAPI's binding affinity. The presence of non-A-T base pairs flanking an A-T rich binding site can reduce the binding affinity to some extent. nih.gov The affinity is lowest for duplexes containing alternating G-C bases. nih.gov Studies have also shown that DAPI can bind to DNA containing modified bases like inosine (B1671953) and 2-amino adenine, with an affinity that falls between that for pure A-T and G-C sequences. nih.gov The binding of DAPI is also sensitive to the ionic strength of the solution; the strong electrostatic interaction between the positively charged DAPI and the negatively charged DNA backbone is screened by the presence of counterions in the solution. researchgate.net

Interaction with Ribonucleic Acid (RNA)

While DAPI is predominantly known for its interaction with dsDNA, it can also bind to RNA, albeit through a different mechanism and with different consequences for its fluorescence.

Adenine-Uracil (A-U) Selective Intercalation

In contrast to its minor groove binding in dsDNA, DAPI is believed to interact with double-stranded RNA through intercalation, particularly at sites rich in adenine (A) and uracil (B121893) (U) base pairs. stemcell.comnih.gov This intercalation involves the insertion of the DAPI molecule between the base pairs of the RNA duplex. nih.gov Several lines of evidence support this intercalation model. For example, the viscosity of RNA solutions increases significantly upon the addition of DAPI, a characteristic feature of intercalation. nih.gov Furthermore, spectroscopic and kinetic studies show that the changes in DAPI's properties upon binding to RNA are consistent with an intercalation binding mode. nih.gov Molecular modeling studies also suggest that DAPI can form a favorable intercalation complex with RNA. nih.gov The DAPI/RNA complex has a different fluorescence emission maximum (around 500 nm) compared to the DAPI/DNA complex (around 460 nm), and the fluorescence enhancement upon binding to RNA is significantly lower than with DNA. stemcell.com

FeatureDAPI Interaction with dsDNADAPI Interaction with dsRNA
Primary Binding Mode Minor Groove BindingIntercalation
Sequence Preference Adenine-Thymine (A-T) rich regionsAdenine-Uracil (A-U) rich regions
Key Interactions Electrostatic interactions, Hydrogen bondsStacking interactions
Effect on Viscosity Little to no increaseSignificant increase
Fluorescence Emission Max ~460 nm~500 nm
Fluorescence Enhancement ~20-foldSignificantly lower than with DNA

Distinct Binding Modes and Environmental Factors

Solvent Effects on Binding Characteristics

The binding of DAPI to nucleic acids and its subsequent fluorescence are significantly influenced by the solvent environment. The fluorescence enhancement observed upon DAPI binding to the minor groove of dsDNA is partly attributed to the displacement of water molecules from both the dye and the groove. thermofisher.comthermofisher.comnih.gov This change to a more non-polar, rigid environment protects the excited state of the DAPI molecule.

In aqueous solutions, fluorescence quenching can occur via proton transfer from water to the DAPI molecule. nih.gov When DAPI is bound within the DNA minor groove, it is shielded from this solvent quenching, leading to a higher quantum yield. nih.gov Binding modes that offer less protection from the solvent, such as external binding, result in lower fluorescence enhancement. nih.gov

The polarity of the solvent itself can directly affect the fluorescence properties of dyes like DAPI. For some fluorescent compounds, an increase in solvent polarity can lead to a shift in the emission spectra (a bathochromic or "red" shift) and a decrease in fluorescence intensity. nih.govresearchgate.net The solubility of DAPI (dihydrochloride) also varies, being sparingly soluble in aqueous buffers but more soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). stemcell.com When preparing solutions, DAPI is often first dissolved in an organic solvent before dilution in an aqueous buffer. stemcell.com

Solvent CharacteristicEffect on DAPIReference
Aqueous Solution (Unbound)Low quantum yield; fluorescence quenching via proton transfer from water. nih.gov
Binding in DNA Minor GrooveDisplacement of water molecules, protection from solvent quenching, leading to high fluorescence enhancement. thermofisher.comthermofisher.comnih.govnih.gov
External/Intercalation BindingLess protection from solvent quenching compared to minor groove binding. nih.gov
Solubility in Ethanol≤ 0.2 mg/mL stemcell.com
Solubility in DMSO≤ 14 mg/mL stemcell.com
Solubility in Dimethyl formamide (B127407) (DMF)≤ 0.2 mg/mL stemcell.com

Concentration-Dependent Binding Modalities

DAPI exhibits different modes of binding to nucleic acids, and the prevalence of these modes is dependent on the dye's concentration. At low concentrations, DAPI primarily binds to the minor groove of DNA, showing a strong preference for AT-rich sequences. nih.govnih.gov This high-affinity binding mode is responsible for the characteristic bright blue fluorescence used in cell staining.

However, as the concentration of DAPI increases, other, lower-affinity binding modes become more prominent. At high DAPI loadings, external binding via electrostatic interactions with the phosphate backbone of DNA and intercalation between GC base pairs are observed. nih.gov Force spectroscopy studies have successfully decoupled these binding modes, demonstrating that minor groove binding saturates at very low DAPI concentrations (around 0.50 μM), while intercalation becomes a significant factor only after this saturation point. nih.gov The equilibrium binding constants for intercalation are considerably smaller (e.g., ~10⁵ M⁻¹) than for minor groove binding (~10⁷ M⁻¹). nih.gov

DAPI ConcentrationPrimary Binding ModeCharacteristicsReference
Low (e.g., < 0.50 μM)Minor Groove BindingHigh affinity, saturates at low concentrations, strong fluorescence enhancement. Binds to AT-rich regions. nih.govnih.gov
HighIntercalationPlays a significant role after saturation of minor groove binding. Lower affinity. nih.govnih.gov
HighExternal BindingElectrostatic interaction with the DNA phosphate backbone. Becomes more prevalent at higher loadings. nih.gov

Spectroscopic and Photophysical Principles in Research Applications

Fluorescence Excitation and Emission Profiles (in DNA/RNA complex)

When bound to double-stranded DNA (dsDNA), DAPI exhibits a primary absorption maximum in the ultraviolet range, around 358-359 nm. bio-rad-antibodies.comwikipedia.orgaatbio.com Upon excitation at this wavelength, it emits a bright blue fluorescence with a maximum emission peak at approximately 461 nm. bio-rad-antibodies.comwikipedia.org This significant separation between the excitation and emission peaks, known as the Stokes shift, is advantageous in fluorescence microscopy as it facilitates the effective separation of the excitation and emission signals, thereby reducing background noise and improving image contrast. bio-rad-antibodies.com The emission peak of DAPI is relatively broad, which can lead to some spectral overlap with green-emitting fluorophores like FITC and GFP, though this effect is generally minimal. wikipedia.org

DAPI's fluorescence is highly dependent on its molecular environment. While it preferentially binds to the minor groove of dsDNA, particularly in adenine-thymine (A-T) rich regions, it can also interact with RNA. wikipedia.orgnih.gov However, the nature of this interaction and the resulting photophysical properties are distinct. The binding to RNA is thought to occur via intercalation, specifically at adenine-uracil (A-U) rich sites. aatbio.comnih.gov This different binding mode results in a shift of the emission maximum to a longer wavelength, around 500 nm, and the fluorescence is significantly weaker compared to when it is bound to dsDNA. wikipedia.orgthermofisher.com The selectivity of DAPI for DNA over RNA is reported to be greater than that of other common nucleic acid stains like ethidium (B1194527) bromide and propidium (B1200493) iodide. thermofisher.com

Molecule Excitation Max (nm) Emission Max (nm) Binding Mode
DAPI-dsDNA Complex358-359 bio-rad-antibodies.comwikipedia.org461 bio-rad-antibodies.comwikipedia.orgMinor Groove Binding
DAPI-RNA Complex~358 wikipedia.org~500 wikipedia.orgthermofisher.comIntercalation

Quantum Yield Enhancement upon Nucleic Acid Binding

A key feature of DAPI that makes it an excellent nucleic acid stain is the significant enhancement of its fluorescence quantum yield upon binding to dsDNA. nih.gov The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. In its free form in solution, DAPI has a very low quantum yield. nih.gov However, upon binding to the minor groove of dsDNA, its quantum yield increases by approximately 20-fold. aatbio.comthermofisher.comthermofisher.com This dramatic increase in fluorescence intensity is attributed to a combination of factors, including the displacement of water molecules from both the DAPI molecule and the minor groove of DNA, which reduces non-radiative decay pathways. thermofisher.comnih.gov The rigid and apolar microenvironment of the DNA minor groove also restricts the rotational freedom of the DAPI molecule, further enhancing its fluorescence. rsc.org

While DAPI also experiences an increase in quantum yield upon binding to RNA, the enhancement is considerably less, only about 5-fold. aatbio.com This lower enhancement, coupled with the shift in emission wavelength, contributes to the weaker fluorescence signal observed from DAPI-RNA complexes compared to DAPI-DNA complexes. aatbio.comthermofisher.com

State of DAPI Approximate Quantum Yield Enhancement
Bound to dsDNA~20-fold aatbio.comthermofisher.comthermofisher.com
Bound to RNA~5-fold aatbio.com

Photostability and Photobleaching Considerations

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter in fluorescence microscopy. DAPI is reported to have greater photostability when bound to dsDNA compared to other dyes like Hoechst stains. thermofisher.comresearchgate.net However, like all fluorophores, DAPI is susceptible to photobleaching, which is the irreversible destruction of the fluorophore, leading to a loss of fluorescence. researchgate.netnih.gov This process is particularly relevant when using high-intensity light sources or during prolonged imaging sessions. researchgate.net

Photobleaching occurs when the excited fluorophore undergoes a chemical reaction, often with molecular oxygen, that renders it non-fluorescent. researchgate.net In the context of DAPI, this is more pronounced with high-energy UV light used for excitation. researchgate.net To mitigate photobleaching, it is common practice to minimize the exposure time and intensity of the excitation light. researchgate.net The use of antifade reagents in mounting media can also significantly reduce the rate of photobleaching. thermofisher.com

Artifacts Due to Photoconversion of DAPI

This photoconversion is reported to be enhanced in glycerol-based mounting media. biotium.com The appearance of these photoconverted products often correlates with the photobleaching of the original blue fluorescence of DAPI. oup.com To avoid such artifacts, several strategies can be employed. One approach is to image the green channel before the DAPI channel to prevent the UV-induced conversion. biotium.com Alternatively, one can move to a fresh, unexposed area of the sample before acquiring images in other channels after UV exposure. biotium.com The use of a 405 nm laser for excitation, instead of a broad-spectrum UV lamp, has been shown to reduce the likelihood of photoconversion. biotium.com It is also crucial to include appropriate single-stain controls in experiments to identify and account for any potential bleed-through or photoconversion artifacts. biotium.com

Advanced Methodologies in Cell Biology and Genetics Research

Fluorescence Microscopy Techniques

DAPI is a cornerstone of fluorescence microscopy due to its reliability, bright blue signal, and ease of use. bosterbio.com It is employed in a wide range of imaging techniques to visualize and analyze DNA within cells and tissues.

One of the most widespread uses of DAPI is as a nuclear counterstain in multi-color fluorescence imaging, such as immunofluorescence. biotium.comthermofisher.combetalifesci.comnih.gov In these experiments, other fluorescent dyes or proteins are used to label specific targets like proteins or cellular structures. betalifesci.com DAPI provides a crucial reference point by specifically staining the cell nucleus. betalifesci.com Its distinct blue fluorescence offers a vivid contrast to commonly used green (e.g., Alexa Fluor 488, FITC, GFP) and red (e.g., Alexa Fluor 594, Rhodamine) fluorophores, facilitating clear multi-color imaging without significant spectral overlap. stemcell.commira-lab.comthermofisher.comcreative-bioarray.com This allows researchers to determine the subcellular localization of their protein or molecule of interest relative to the nucleus. betalifesci.com DAPI is compatible with a broad array of cytological labeling techniques and is typically applied after all other staining steps are complete. thermofisher.comstemcell.com

DAPI is extensively used for staining and visualizing chromosomes. biotium.comthermofisher.comtargetmol.com Its high affinity for DNA and the strong fluorescence enhancement upon binding allow for clear imaging of condensed chromosomes during mitosis. syronoptics.comucl.ac.uk This makes it an invaluable tool for karyotyping, where chromosomes are identified and ordered based on their size, centromere position, and banding pattern. researchgate.net DAPI staining can produce a "Q-banding" pattern, which helps in the identification of individual chromosomes and the study of chromosomal abnormalities. ucl.ac.uk The dye's high quantum yield and resistance to fading compared to other fluorochromes make it particularly suitable for detailed morphological studies of chromosome structure. ucl.ac.uk It is also used in combination with other stains, such as Actinomycin D or Chromomycin A₃, to produce more detailed banding patterns that reveal the segregation of different types of chromatin. ucl.ac.ukspringernature.com

DAPI is a sensitive and specific tool for detecting the presence of extranuclear DNA, which is particularly useful for identifying mycoplasma contamination in cell cultures. bosterbio.comwikipedia.orgchemodex.comhimedialabs.com Mycoplasmas are small bacteria that lack a cell wall and are a common source of contamination, altering cellular metabolism and compromising research results. himedialabs.comharvard.edu Since DAPI stains all DNA, it will bind to the DNA of contaminating mycoplasma. capricorn-scientific.com In an uninfected culture, DAPI staining reveals only the brightly fluorescent blue nucleus of the cultured cells. capricorn-scientific.com In a contaminated culture, however, DAPI will also stain the mycoplasma DNA, which appears as fine, particulate, or filamentous fluorescent specks in the cytoplasm, providing direct visual evidence of contamination when viewed under a high-magnification fluorescence microscope. himedialabs.comresearchgate.net The cell's own nucleus acts as an internal positive control for the staining procedure. himedialabs.com

The fluorescence intensity emitted by DAPI when bound to DNA is directly proportional to the amount of DNA present in the nucleus. medchemexpress.comstemcell.comstemcell.com This stoichiometric binding allows for the quantitative analysis of nuclear DNA content through fluorescence microscopy and image analysis software. betalifesci.comthermofisher.com By measuring the integrated fluorescence intensity of DAPI in individual nuclei, researchers can determine the relative DNA content of cells. bosterbio.com This quantitative approach is fundamental for cell cycle analysis, as cells in the G2 phase of mitosis contain twice the amount of DNA as cells in the G1 phase, resulting in a correspondingly brighter DAPI signal. bosterbio.com This method is also used to assess the ploidy of cells, particularly in cancer research where aneuploidy (an abnormal number of chromosomes) is a common feature. nih.gov

DAPI staining is a widely used method to visualize the morphological hallmarks of apoptosis, a form of programmed cell death. During apoptosis, the cell's chromatin undergoes dramatic changes, including condensation (pyknosis) and fragmentation (karyorrhexis). betalifesci.com These structural shifts are easily visualized with DAPI. betalifesci.com Healthy cells display a uniformly stained, round nucleus, whereas apoptotic cells exhibit highly condensed or fragmented nuclei that appear smaller and more intensely fluorescent. bosterbio.com Because DAPI is generally excluded from live cells with intact membranes but can penetrate the compromised membranes of dead or late-stage apoptotic cells, it can also serve as a marker for cell viability. stemcell.commira-lab.commiltenyibiotec.com

Table 2: Overview of DAPI (dihydrochloride) Applications in Fluorescence Microscopy

Application Principle of Use Key Findings Visualized
Nuclear Counterstaining Provides a blue fluorescent reference for the nucleus in multi-color imaging. betalifesci.comcreative-bioarray.com Localization of other labeled molecules relative to the nucleus.
Chromosome Visualization Stains condensed chromosomes, often producing banding patterns. thermofisher.comucl.ac.uk Karyotype, chromosome structure, and aberrations. researchgate.net
Mycoplasma Detection Stains extranuclear DNA of contaminating mycoplasma in the cytoplasm. himedialabs.comcapricorn-scientific.com Fluorescent particles or filaments outside the host cell nucleus. himedialabs.com
Quantitative DNA Analysis Fluorescence intensity is proportional to the amount of DNA. stemcell.comstemcell.com Cell cycle phase (G1 vs. G2), cellular ploidy. bosterbio.com

| Cell Death Imaging | Visualizes characteristic changes in nuclear morphology. betalifesci.com | Chromatin condensation and nuclear fragmentation in apoptotic cells. |

Flow Cytometry Applications

In addition to microscopy, DAPI (dihydrochloride) is a valuable reagent in flow cytometry, a technique used to analyze the physical and chemical characteristics of large populations of cells. bosterbio.combiotium.comstemcell.com Its primary applications in this field are for cell cycle analysis and as a viability dye. miltenyibiotec.comabcam.commiltenyibiotec.com

For cell cycle analysis, DAPI is used to measure the DNA content of thousands of cells in a sample. utoronto.canih.gov Cells are typically fixed and permeabilized to ensure the dye can enter and saturate the nuclear DNA. utoronto.cautoronto.ca As cells progress through the cell cycle, their DNA content changes. Cells in the G0/G1 phase have a normal (2N) amount of DNA, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M phase have double the DNA content (4N). bosterbio.com A flow cytometer measures the fluorescence intensity of each DAPI-stained cell, generating a histogram that shows the distribution of the cell population across these different phases. bio-rad-antibodies.com Since DAPI binds specifically to DNA, treatment with RNase is not required, unlike with other dyes such as propidium (B1200493) iodide. creative-bioarray.com

DAPI also serves as a viability dye in flow cytometry to distinguish live cells from dead cells. abcam.com Live cells have intact plasma membranes that are largely impermeable to DAPI. miltenyibiotec.comthermofisher.com In contrast, dead or dying cells have compromised membranes that allow DAPI to enter and stain the nucleus. miltenyibiotec.com Therefore, when analyzing unfixed cells, the brightly fluorescent DAPI-positive population can be identified as dead cells and excluded from the analysis of other parameters, ensuring that data is collected only from the viable cell population. abcam.commiltenyibiotec.com

Table 3: Overview of DAPI (dihydrochloride) Applications in Flow Cytometry

Application Principle of Use Information Obtained
Cell Cycle Analysis Stoichiometric binding to DNA allows for quantification of DNA content in a cell population. bosterbio.combio-rad-antibodies.com Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. creative-bioarray.com

| Viability Staining | Excluded by the intact membranes of live cells but penetrates the compromised membranes of dead cells. miltenyibiotec.comabcam.com | Identification and exclusion of dead cells from analysis. |

Table 4: Compound Names Mentioned in this Article

Compound Name
4′,6-diamidino-2-phenylindole, dihydrochloride (B599025) (DAPI dihydrochloride)
7-amino-actinomycin D (7-AAD)
Acridine Orange
Actinomycin D
Adenine (B156593)
Alexa Fluor 488
Alexa Fluor 594
Chromomycin A₃
Ethanol
Ethidium (B1194527) Bromide
Fluorescein isothiocyanate (FITC)
Formaldehyde
Glacial Acetic Acid
Green Fluorescent Protein (GFP)
Hoechst 33342
Methanol
Paraformaldehyde
Propidium Iodide (PI)
Rhodamine
Thymine (B56734)
Triton X-100

DNA Content Analysis for Cell Cycle Phase Distribution (G0/G1, S, G2/M, sub-G1)

The chemical compound 4',6-diamidino-2-phenylindole, dihydrochloride (DAPI) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA). miltenyibiotec.comabcam.comamazonaws.comresearchgate.net This property makes it an invaluable tool for analyzing the distribution of cells throughout the various phases of the cell cycle using flow cytometry. nih.govcreative-bioarray.com When cells are permeabilized, DAPI can enter and stain the nuclear DNA. The fluorescence intensity of the bound DAPI is directly proportional to the amount of DNA present in a cell. creative-bioarray.com This stoichiometric relationship allows for the differentiation of cell populations based on their DNA content. thermofisher.com

Cells in the G0/G1 phase of the cell cycle have a normal diploid DNA content (2N). As cells progress into the S phase, they actively replicate their DNA, resulting in a continuous range of DNA content between 2N and 4N. mdpi.com Upon completion of DNA synthesis, cells enter the G2 or M (mitosis) phase, characterized by a tetraploid DNA content (4N). mdpi.com By analyzing a population of DAPI-stained cells with a flow cytometer, a histogram of fluorescence intensity versus cell count can be generated. This histogram typically displays distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population appearing as a distribution between these two peaks. thermofisher.com

Furthermore, a "sub-G1" peak can often be observed in these analyses. This peak represents cells with a DNA content less than 2N, which is a characteristic feature of apoptotic cells that have undergone DNA fragmentation. bio-rad-antibodies.com

The precision of cell cycle analysis with DAPI is dependent on achieving proper DNA saturation, which can be influenced by the concentration of the dye and the number of cells in the sample. utoronto.cauni-muenchen.de While DAPI also binds to RNA, its fluorescence quantum yield is significantly lower, and the emission maximum is shifted compared to when it is bound to dsDNA. miltenyibiotec.comamazonaws.com For more specific DNA content analysis, RNA can be removed by treating the cells with RNase. creative-bioarray.comnih.gov

Table 1: DAPI in Cell Cycle Analysis

Cell Cycle Phase DNA Content DAPI Fluorescence Intensity
Sub-G1 < 2N Lower than G0/G1
G0/G1 2N Baseline fluorescence
S Between 2N and 4N Intermediate fluorescence

| G2/M | 4N | Approximately double the G0/G1 fluorescence |

Detection and Quantification of Apoptotic and Necrotic Cell Populations

DAPI is a crucial reagent for distinguishing between healthy, apoptotic, and necrotic cells, primarily due to its membrane-impermeant nature. miltenyibiotec.comutoronto.canih.gov In healthy, viable cells with intact cell membranes, DAPI is effectively excluded. miltenyibiotec.comnih.gov However, during the later stages of apoptosis and in necrosis, the integrity of the cell membrane is compromised, allowing DAPI to enter the cell and stain the nucleus. nih.govdojindo.com

In apoptotic cells, the nucleus undergoes distinct morphological changes, including chromatin condensation and nuclear fragmentation into apoptotic bodies. betalifesci.comresearchgate.netgenscript.com When stained with DAPI, these apoptotic nuclei appear smaller, more condensed, and intensely fluorescent compared to the nuclei of healthy cells. researchgate.netgenscript.com The presence of these brightly stained, fragmented nuclei is a hallmark of apoptosis. betalifesci.com

Necrotic cells also exhibit a loss of membrane integrity, leading to DAPI uptake. nih.gov However, the nuclear morphology in necrosis can differ from apoptosis, sometimes showing nuclear dilation. nih.gov

Flow cytometry is a powerful technique for quantifying these different cell populations. nih.gov When used in conjunction with other markers of apoptosis, such as Annexin V, DAPI provides a robust method for differentiating between viable (Annexin V-negative, DAPI-negative), early apoptotic (Annexin V-positive, DAPI-negative), and late apoptotic or necrotic cells (Annexin V-positive, DAPI-positive). nih.govresearchgate.net This multi-parameter approach allows for a more precise quantification of cell death. nih.gov

Table 2: DAPI Staining in Different Cell Populations

Cell State Membrane Integrity DAPI Staining Nuclear Morphology
Viable Intact Negative Normal
Early Apoptotic Intact Negative Normal
Late Apoptotic Compromised Positive Condensed and/or fragmented, brightly stained

| Necrotic | Compromised | Positive | May be dilated, stained |

Viability Assessment via Membrane Permeability

The principle of using DAPI for cell viability assessment is based on its differential permeability across intact versus compromised cell membranes. utoronto.canih.govpubcompare.ai Healthy, live cells possess intact plasma membranes that act as a barrier, preventing the entry of DAPI into the cell. miltenyibiotec.comdojindo.com Consequently, viable cells show little to no fluorescence when exposed to DAPI at appropriate concentrations and incubation times. utoronto.camit.edu

Conversely, cells that have lost membrane integrity, a characteristic of dead or dying cells, are unable to exclude the dye. utoronto.canih.gov DAPI can then readily pass through the permeable membrane, bind to the DNA within the nucleus, and emit a strong blue fluorescence. dojindo.compubcompare.ai This makes DAPI an excellent and straightforward stain for identifying and excluding dead cells from analysis in various applications, particularly in flow cytometry. miltenyibiotec.comutoronto.ca

It is important to note that at high concentrations or with prolonged incubation, DAPI may begin to penetrate the membranes of viable cells, which could lead to inaccurate viability assessment. miltenyibiotec.commit.edu Therefore, optimizing staining conditions is crucial for reliable results. mit.edu The fluorescence of DAPI is significantly enhanced upon binding to DNA, with some reports suggesting a 20-fold increase, which contributes to the clear distinction between live (non-fluorescent) and dead (fluorescent) cell populations. miltenyibiotec.comamazonaws.comthermofisher.com

Integration with Multiparameter Flow Cytometry Panels

DAPI's spectral properties make it a valuable component in multiparameter flow cytometry, a technique that allows for the simultaneous analysis of multiple cellular characteristics. amazonaws.comnih.gov DAPI is typically excited by an ultraviolet (UV) or violet (405 nm) laser and emits blue fluorescence with a maximum at approximately 461 nm when bound to dsDNA. miltenyibiotec.comthermofisher.comthermofisher.com

This distinct spectral profile allows DAPI to be combined with a wide array of other fluorophores that are excited by different lasers and emit at longer wavelengths, such as green (e.g., FITC, Alexa Fluor 488, GFP) and red (e.g., PE, Alexa Fluor 594, mCherry) fluorescent probes. thermofisher.commiltenyibiotec.com In such panels, DAPI is commonly used as a viability dye to exclude dead cells from the analysis of other markers, ensuring that the data collected is from healthy, intact cells. utoronto.ca

However, when designing complex, high-dimensional flow cytometry panels, potential spectral overlap between DAPI and other violet or UV-excited dyes (like Brilliant Violet™ 421 or Pacific Blue) must be considered. abcam.com DAPI's broad emission spectrum can potentially "bleed" into adjacent detectors, which may require compensation to correct for this spectral spillover. abcam.com Despite this, for many applications, particularly those with lower to moderate complexity, DAPI remains a reliable and cost-effective choice for viability gating and DNA content analysis within a multiparameter setting. abcam.com

Molecular Cytogenetics and Chromosomal Analysis

Chromosome Banding Techniques (e.g., DA/DAPI Banding)

DAPI is utilized in specific chromosome banding techniques to visualize and identify chromosomes based on their unique structural characteristics. One such method is DA/DAPI banding, which involves staining with the antibiotic Distamycin A followed by DAPI. nih.govduliajancollegeonline.co.in This technique preferentially stains specific heterochromatic regions on certain chromosomes, such as 1, 9, 15, 16, and the Y chromosome. mayo.edu

DAPI itself binds to A-T rich regions of DNA. researchgate.netduliajancollegeonline.co.in The pretreatment with Distamycin A, another A-T specific DNA-binding agent, is thought to enhance the specificity of the DAPI staining, resulting in brightly fluorescent bands at particular chromosomal locations. duliajancollegeonline.co.in These DA/DAPI bands are a subset of C-bands, which generally stain constitutive heterochromatin. nih.govduliajancollegeonline.co.in

By controlling the conditions of chromosome preparation, such as heat treatment or pH, different banding patterns can be produced with DAPI on the same chromosomes. nih.gov This can range from a Q-banding equivalent pattern to the more specific DA/DAPI banding and finally a C-banding pattern, reflecting different levels of chromatin structure. nih.gov DA/DAPI banding is particularly useful for identifying pericentromeric breakpoints in chromosomal rearrangements and for analyzing small chromosomes where standard banding techniques may be less effective. duliajancollegeonline.co.in This technique has been applied in both human and plant cytogenetics. nih.govspringernature.com

Counterstaining in Fluorescence In Situ Hybridization (FISH)

In Fluorescence In Situ Hybridization (FISH), DAPI is widely used as a DNA counterstain. nih.govnews-medical.netyoutube.com The primary purpose of FISH is to detect the presence or absence of specific DNA sequences on chromosomes using fluorescently labeled probes. After the hybridization of the probe to its target sequence, DAPI is applied to stain all the chromosomes in the preparation. youtube.com

The bright blue fluorescence of the DAPI-stained chromosomes provides a clear and contrasting background against which the signals from the specific FISH probes (often labeled with green, red, or other colored fluorophores) can be easily visualized. thermofisher.comthermofisher.com This allows researchers to simultaneously identify the chromosome and determine the precise location of the hybridized probe. nih.gov

Chromosome Sorting

DAPI is a cornerstone in the field of flow cytometry, particularly for chromosome sorting. sigmaaldrich.com Its utility stems from its ability to bind specifically to DNA, with a preference for adenine-thymine (A-T) rich regions. thermofisher.comstemcell.comoptolongfilter.com This binding results in a significant, approximately 20-fold, enhancement of fluorescence, making it an ideal marker for DNA content. thermofisher.commedchemexpress.comrndsystems.com

In practice, a suspension of chromosomes is stained with DAPI, and as these chromosomes pass through a flow cytometer, they are illuminated by a laser. nih.govnih.gov The intensity of the blue fluorescence emitted by DAPI is directly proportional to the amount of DNA in each chromosome, allowing for their differentiation and sorting based on size and DNA content. stemcell.combosterbio.com This technique, often referred to as flow karyotyping, enables the purification of specific chromosomes for further genomic analysis. nih.govresearchgate.net While traditionally, a combination of Hoechst 33258 and Chromomycin A3 has been used for high-resolution bivariate flow karyotyping, recent studies have demonstrated that a combination of DAPI and propidium iodide can be effectively used on conventional flow cytometers with standard laser configurations. nih.govnih.gov

Analysis of Chromatin Compaction and Higher-Order DNA Structures (e.g., Fluorescence Lifetime Imaging Microscopy - FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that utilizes the fluorescence lifetime of a probe, like DAPI, to investigate its local environment. nih.govresearchgate.net The fluorescence lifetime of DAPI is sensitive to changes in chromatin compaction, making FLIM an invaluable tool for studying the higher-order structures of DNA. nih.govresearchgate.netucl.ac.uk

When DAPI binds to DNA, its fluorescence lifetime changes depending on the degree of chromatin condensation. nih.govresearchgate.net In more condensed regions of chromatin, such as heterochromatin, the DAPI lifetime is significantly shorter compared to less compacted euchromatin. nih.govresearchgate.net This phenomenon allows researchers to map the differentially compacted regions along the length of chromosomes and within the interphase nucleus. nih.govresearchgate.netucl.ac.uk

Research has shown that the heteromorphic regions of chromosomes 1, 9, 15, 16, and Y, which are known to contain highly condensed constitutive heterochromatin, exhibit statistically significant shorter DAPI lifetime values. nih.govresearchgate.net These variations in lifetime provide insights into the structural differences within these regions. nih.govresearchgate.net FLIM studies using DAPI have also revealed variations in chromatin compaction within the interphase nucleus, contributing to our understanding of the formation of chromosome territories. nih.govresearchgate.netucl.ac.uk This approach has immense potential for both structural biology studies and diagnostics. nih.govresearchgate.net

The combination of FLIM with other techniques, such as Multicolor Fluorescence In Situ Hybridization (M-FISH), further enhances the ability to study the nanometer-scale structure of all 46 human chromosomes at the single-cell level. ucl.ac.uknih.gov

Table 1: DAPI Fluorescence Lifetime in Different Chromatin Regions

Chromatin RegionAverage DAPI Lifetime (τ)
Pericentromeric regions of chromosomes 1, 16, and Y2.57 ± 0.06 ns
Pericentromeric regions of chromosomes 9a and 152.41 ± 0.06 ns
Pericentromeric region of chromosome 9b2.21 ± 0.05 ns
Rest of the chromosomes (euchromatin)2.80 ± 0.09 ns

This data is based on findings from studies on human metaphase chromosomes and illustrates the sensitivity of DAPI's fluorescence lifetime to chromatin compaction. ucl.ac.uk

Biochemical and Molecular Biology Assays

Beyond its applications in microscopy and flow cytometry, DAPI dihydrochloride is a versatile tool in various biochemical and molecular biology assays.

Quantitative DNA Assays (e.g., in cell homogenates, agarose (B213101) gel electrophoresis)

DAPI's fluorescence enhancement upon binding to DNA makes it a sensitive reagent for quantifying DNA in various samples, including cell homogenates. nih.govnih.gov A fluorometric microassay has been developed using DAPI to evaluate lymphocyte DNA synthesis, showing a high correlation with traditional [3H]-thymidine incorporation methods. nih.gov This method is noted for its simplicity and reliability. nih.gov

In the context of agarose gel electrophoresis, DAPI presents a simple and sensitive alternative to the commonly used but mutagenic ethidium bromide for staining DNA. acs.orgnih.gov It allows for the visualization of DNA fragments under UV light. nih.gov While ethidium bromide intercalates into the DNA, DAPI binds to the minor groove. researchgate.net Studies have shown that DAPI has a similar sensitivity to ethidium bromide and is easy to use. acs.org When used in combination with ethidium bromide, it can selectively stain AT-rich DNA fragments, which appear as bluish-white fluorescent bands. researchgate.net

Detection of Annealed Probes in Blotting Procedures

While not its most common application, DAPI's ability to bind to DNA can be utilized in blotting procedures. Its fluorescence can help to visualize the total DNA present on a membrane, serving as a loading control or to confirm the presence of DNA after transfer. The use of mounting media containing DAPI is common in immunocytochemistry and related techniques to counterstain nuclei on slides, which shares principles with visualizing DNA on a blot. fishersci.combiocompare.comsouthernbiotech.com

DNA Photofootprinting

DNA photofootprinting is a technique used to determine the binding sites of ligands, such as proteins or drugs, on a DNA molecule. DAPI has been used in photofootprinting analyses to study the binding of minor groove-binders. nih.gov In these experiments, a photoreactive agent is used to cleave the DNA at sites not protected by the bound ligand. The resulting DNA fragments are then analyzed by gel electrophoresis. The "footprint," or region of protection from cleavage, reveals the binding site of the ligand. Studies have shown that the protection of DNA from photocleavage by DAPI requires an (A.T)4 sequence, confirming its binding preference. nih.gov

Comparative Assessment with Alternative Nucleic Acid Stains

Distinguishing Characteristics from Propidium (B1200493) Iodide

DAPI and Propidium Iodide (PI) are both fluorescent dyes used for staining nucleic acids, but they differ significantly in their membrane permeability, binding mechanisms, and spectral properties. These differences dictate their primary applications in cell biology.

A key distinction lies in their ability to cross intact cell membranes. PI is a membrane-impermeant dye, meaning it can only enter cells with compromised plasma membranes. researchgate.netnih.gov This characteristic makes PI an excellent marker for identifying dead or dying cells. researchgate.netptglab.com In contrast, DAPI is considered semi-permeable. researchgate.net While it is generally used for staining fixed and permeabilized cells, at higher concentrations, DAPI can also penetrate the membranes of live cells. researchgate.netmit.edu

Their mechanisms of binding to DNA also differ. DAPI binds to the minor groove of DNA, showing a strong preference for adenine-thymine (A-T) rich regions. researchgate.netnih.govaatbio.com Conversely, PI is an intercalating agent, inserting itself between the base pairs of the DNA double helix with little to no sequence preference. researchgate.netaatbio.com This distinction in binding mode can be leveraged for simultaneous staining protocols. aatbio.comresearchgate.net

The spectral properties of DAPI and PI are also distinct. DAPI is excited by ultraviolet (UV) light (around 358 nm) and emits blue fluorescence (around 461 nm). geeksforgeeks.orgaatbio.com PI is excited by a broader range of wavelengths (400-600 nm) and emits red fluorescence (around 617 nm). nih.govaatbio.com This spectral separation allows for their simultaneous use in multicolor fluorescence microscopy and flow cytometry.

FeatureDAPI (dihydrochloride)Propidium Iodide
Cell Permeability Semi-permeable; generally used on fixed/permeabilized cells, but can enter live cells at high concentrations. researchgate.netmit.eduImpermeable to live cells; only enters cells with compromised membranes. researchgate.netnih.gov
Binding Mechanism Binds to the minor groove of DNA, with a preference for A-T rich regions. researchgate.netnih.govaatbio.comIntercalates between DNA base pairs with little sequence preference. researchgate.netaatbio.com
Primary Application Nuclear counterstain in fixed cells. biotium.combiotium.comIdentification of dead cells. researchgate.netptglab.com
Excitation (max) ~358 nm geeksforgeeks.orgaatbio.com~537 nm aatbio.com
Emission (max) ~461 nm geeksforgeeks.orgaatbio.com~618 nm aatbio.com
Binds to RNA Yes aatbio.comYes researchgate.net

Comparative Advantages and Disadvantages versus Hoechst Dyes

DAPI and Hoechst dyes (such as Hoechst 33342 and Hoechst 33258) are often used interchangeably due to their similar spectral properties and DNA binding preferences. Both are blue fluorescent dyes that bind to the minor groove of DNA, with a preference for A-T rich regions. geeksforgeeks.orgbiotium.com However, there are critical differences that make one more suitable than the other for specific applications.

The most significant difference is their cell permeability and associated cytotoxicity. Hoechst dyes, particularly Hoechst 33342, are highly cell-permeant and are generally preferred for staining the nuclei of living cells. biotium.comgoogle.comdifferencebetween.com DAPI, being less permeant, is more commonly used for fixed and permeabilized cells. biotium.comstackexchange.com While DAPI can be used for live-cell staining, it often requires higher concentrations and can be more toxic to the cells than Hoechst dyes. biotium.comnih.gov Conversely, some studies have indicated that Hoechst 33342 can induce apoptosis and may be more toxic than DAPI in certain cell types. biotium.comnih.gov

In terms of photostability, DAPI is generally considered to be more photostable than Hoechst dyes, meaning it is less prone to fading upon prolonged exposure to excitation light. stackexchange.comresearchgate.net However, Hoechst dyes are often described as being brighter. stackexchange.com

Another point of comparison is their solubility and potential for precipitation. Hoechst dyes have been reported to precipitate in phosphate (B84403) buffers at high concentrations, which is generally not an issue under normal working conditions. google.com

FeatureDAPI (dihydrochloride)Hoechst Dyes (e.g., 33342, 33258)
Cell Permeability Semi-permeable; primarily for fixed cells. biotium.comdifferencebetween.comstackexchange.comHighly permeable; preferred for live cells. biotium.comgoogle.comdifferencebetween.com
Cytotoxicity Generally considered more toxic to live cells than Hoechst dyes. biotium.comnih.govGenerally less toxic, but can induce apoptosis in some cell types. biotium.comnih.gov
Photostability More photostable. stackexchange.comresearchgate.netLess photostable. stackexchange.com
Brightness Bright. stackexchange.comGenerally brighter than DAPI. stackexchange.com
Binding Mechanism Minor groove binding, A-T preference. geeksforgeeks.orgbiotium.comMinor groove binding, A-T preference. geeksforgeeks.orgbiotium.com
Spectral Properties Similar to Hoechst dyes. google.comstackexchange.comSimilar to DAPI. google.comstackexchange.com
Cost Generally more affordable. geeksforgeeks.orgUsually more expensive. geeksforgeeks.org

Complementary Utility in Research Paradigms

The distinct properties of DAPI, Propidium Iodide, and Hoechst dyes allow for their complementary use in a variety of research applications, enabling more comprehensive analyses of cellular processes.

The combination of DAPI and Propidium Iodide is frequently used to differentiate between live, apoptotic, and necrotic cells in a population. In this paradigm, a membrane-permeable dye like Hoechst 33342 (or a lower concentration of DAPI) can be used to stain the nuclei of all cells (live and dead). Propidium Iodide is then added to identify the cells with compromised membranes (necrotic or late apoptotic cells). This dual-staining strategy, often employed in flow cytometry and fluorescence microscopy, provides a more nuanced assessment of cell viability and death mechanisms than either dye alone. nih.govnih.gov It is possible to use DAPI and PI simultaneously because they bind to different parts of the DNA molecule. aatbio.comresearchgate.net

Similarly, DAPI and Hoechst dyes can be used in complementary ways. For instance, in experiments involving both live and fixed cells, Hoechst 33342 would be the stain of choice for the live-cell imaging portion, while DAPI would be ideal for counterstaining the fixed cells at the end of the experiment. This allows for consistent nuclear visualization across different experimental stages.

Furthermore, the distinct spectral characteristics of DAPI/Hoechst (blue emission) and PI (red emission) make them highly compatible with other fluorescent probes, such as those conjugated to antibodies (immunofluorescence) or fluorescent proteins (e.g., GFP). This enables multiplexing, where researchers can simultaneously visualize the nucleus, identify dead cells, and localize specific proteins or cellular structures. For example, a researcher could use DAPI to stain nuclei, an antibody-conjugated fluorophore to detect a protein of interest, and PI to exclude dead cells from the analysis, all within the same sample. nih.gov This multi-parametric approach is invaluable for a deeper understanding of complex biological systems.

Methodological Considerations and Best Practices in Dapi Utilization

Optimization of Staining Protocols for Specific Cell Types and Experimental Goals

Optimizing DAPI staining protocols is essential for achieving high-quality results tailored to specific cell types and experimental objectives. numberanalytics.com Key parameters to adjust include DAPI concentration, incubation time, and fixation methods. lmu.edu

Concentration and Incubation Time:

The ideal DAPI concentration and incubation time vary depending on the cell type. For instance, mammalian cells are commonly stained with 0.1-1.0 μg/mL of DAPI for 5-15 minutes, while bacteria and yeast may require higher concentrations of 1-5 μg/mL and longer incubation times of 10-30 minutes. lmu.edu It is important to note that for live cell staining, higher concentrations of DAPI are generally needed compared to fixed cells. biotium.comfluorofinder.com For fixed cells, a concentration of 1 µg/mL is often recommended, whereas live cells may require up to 10 µg/mL. biotium.com Shorter incubation times, sometimes as brief as 30 seconds, can help reduce background fluorescence. researchgate.net

Table 1: Recommended DAPI Concentrations and Incubation Times for Different Cell Types

Cell TypeDAPI Concentration (μg/mL)Incubation Time (minutes)Source
Mammalian cells0.1-1.05-15 lmu.edu
Bacteria1-510-30 lmu.edu
Yeast1-510-30 lmu.edu
Fixed Mammalian Cells15-15 biotium.com
Live Mammalian Cells105-15 biotium.com

Fixation and Permeabilization:

The choice of fixation method is critical for preserving cellular morphology. lmu.edu While DAPI can stain both live and fixed cells, it penetrates the membranes of live cells less efficiently. wikipedia.org For fixed cells, protocols often involve permeabilization with agents like Triton X-100 to ensure uniform nuclear staining. cohesionbio.comcreative-bioarray.com However, over-permeabilization can damage cell structure. betalifesci.com Some protocols for fixed cells note that permeabilization is not strictly necessary for DAPI counterstaining. thermofisher.com For live cell imaging, Hoechst 33342 is often preferred over DAPI due to its lower toxicity and better cell permeability. biotium.com

Specific Experimental Goals:

The staining protocol should also be adapted to the specific experimental goal. For example, in immunofluorescence co-localization experiments, DAPI is used as a nuclear counterstain alongside other fluorescently labeled antibodies. researchgate.net In such cases, the DAPI staining step is typically performed last. cohesionbio.com For flow cytometry, DAPI can be used to analyze DNA content and cell cycle, with specific protocols for staining cells in suspension. creative-bioarray.comthermofisher.com

Strategies for Minimizing Background Fluorescence and Artifacts

High background fluorescence and artifacts can obscure results and lead to misinterpretation. Several strategies can be employed to minimize these issues.

Minimizing Background Fluorescence:

Optimize Staining: Over-staining with too much DAPI or for too long can increase background fluorescence. researchgate.net Reducing the staining time and DAPI concentration can help. researchgate.netresearchgate.net

Thorough Washing: Incomplete washing after staining can leave residual DAPI, leading to higher background. researchgate.net Rinsing the sample several times with a buffer like PBS is recommended. thermofisher.combosterbio.com

Use Fresh DAPI: DAPI can degrade over time, especially when exposed to light and heat, which can contribute to background fluorescence. researchgate.net

Mounting Medium: The choice of mounting medium can impact autofluorescence. lmu.edu Using a mounting medium with an antifade reagent is recommended to preserve the fluorescent signal. creative-bioarray.comthermofisher.com

Image Processing: Image processing software can be used to enhance the signal-to-noise ratio. lmu.edu

Common Artifacts and How to Avoid Them:

Photoconversion: A significant artifact associated with DAPI is photoconversion. UV excitation can cause DAPI to fluoresce in the green and red channels, which can be mistaken for a signal from another probe. biotium.com To avoid this, one can image the green channel before the DAPI channel, move to an unexposed area before imaging other channels, or use a 405 nm confocal laser for excitation, which does not induce photoconversion. biotium.combiotium.com Using a hardset mounting medium can also reduce this effect. biotium.com

Cytoplasmic Staining: While DAPI is primarily a nuclear stain, cytoplasmic staining can occur. ihcworld.com This can sometimes be an indicator of mycoplasma contamination, as DAPI will stain the DNA of these bacteria in the cytoplasm. bosterbio.comresearchgate.net

Uneven Staining: To ensure even staining, especially on slides, a plastic coverslip can be used to distribute the dye. thermofisher.com

Synergistic Applications with Other Fluorescent Probes and Biological Markers

DAPI's distinct blue fluorescence makes it an excellent counterstain in multicolor fluorescence experiments. thermofisher.comaatbio.com Its spectral properties allow it to be used alongside green, yellow, and red fluorescent probes with minimal overlap. ihcworld.comthermofisher.com

Co-staining with Other Dyes and Antibodies:

DAPI is frequently used in immunofluorescence and immunohistochemistry to label the nucleus, providing a reference point for the localization of other cellular components. aatbio.combio-techne.com It can be combined with a wide range of fluorescent probes, including:

Green Fluorophores: Alexa Fluor 488, FITC, and GFP. thermofisher.com

Red Fluorophores: Alexa Fluor 594, Rhodamine, Texas Red, mCherry, and mKate-2. thermofisher.com

Cytoskeletal Stains: Fluorescently-labeled phalloidin (B8060827) for actin filaments. researchgate.netbio-techne.com

Plasma Membrane Stains: Fluorescently-tagged wheat germ agglutinin (WGA). bio-techne.com

Table 2: Common Fluorophores Used in Conjunction with DAPI

Fluorophore/MarkerEmission ColorTargetSource
Alexa Fluor 488GreenVarious (Antibody Conjugate) thermofisher.com
FITCGreenVarious (Antibody Conjugate) thermofisher.com
GFPGreenProtein of Interest (Fusion) thermofisher.com
Alexa Fluor 594RedVarious (Antibody Conjugate) thermofisher.com
RhodamineRedVarious (Antibody Conjugate) thermofisher.com
Texas RedRedVarious (Antibody Conjugate) thermofisher.com
PhalloidinVaries (e.g., Cyan)F-actin researchgate.net

Considerations for Multiplexing:

When using DAPI in multicolor experiments, it is crucial to select fluorescent probes with distinct excitation and emission spectra to avoid signal bleed-through. bio-techne.com For example, DAPI should not be paired with other blue-emitting fluorochromes like Alexa Fluor 405. bio-techne.com In sequential immunofluorescence (seqIF™), DAPI is used in each cycle to ensure accurate alignment of images. lunaphore.com

Alternative Nuclear Stains:

In situations where DAPI's spectral properties or potential for photoconversion are problematic, alternative nuclear stains can be used. Hoechst stains are a common alternative with similar properties to DAPI. wikipedia.org For far-red channels, stains like RedDot™ can be used to avoid the issue of UV photoconversion. biotium.com

Q & A

Q. What are the optimal conditions for DAPI staining to ensure specific DNA labeling in fixed cells?

DAPI binds preferentially to AT-rich regions of dsDNA, with fluorescence enhancement (~20-fold) upon binding . For fixed cells:

  • Use a concentration range of 0.5–5 µM in buffered solutions (e.g., PBS, pH 7.4) .
  • Incubate for 15–60 minutes at room temperature, protected from light .
  • Include controls (e.g., unstained cells, RNase treatment) to confirm specificity, as DAPI binds RNA with weaker fluorescence (emission at 500 nm) .

Q. How can DAPI distinguish between live and dead cells in viability assays?

At low concentrations (e.g., 0.1–1 µg/mL ), DAPI is excluded by intact plasma membranes of live cells but penetrates dead/damaged cells, staining nuclear DNA .

  • Protocol : Add DAPI 10 minutes before flow cytometry or microscopy. Use viability dyes (e.g., propidium iodide) as a counter-control .

Q. What are the critical storage and handling practices for DAPI solutions?

  • Solid form : Store desiccated at 4°C , protected from light.
  • Stock solutions : Prepare in water (up to 20 mg/mL), store at 4°C or -20°C for long-term stability .
  • Avoid freeze-thaw cycles and exposure to polyanions (e.g., heparin), which cause precipitation .

Advanced Research Questions

Q. How can spectral overlap be minimized when using DAPI in multicolor fluorescence imaging?

DAPI’s emission peaks at 454 nm (DNA complex) and 488 nm (free form) . To avoid interference:

  • Use narrow-bandpass filters (e.g., 420–480 nm for DAPI-DNA) .
  • Pair with fluorophores emitting >500 nm (e.g., Alexa Fluor 568, Cy3) .
  • Confirm specificity by comparing free DAPI emission (488 nm) with RNA-bound signals (500 nm) .

Q. What experimental design considerations are critical for quantitative DNA analysis using DAPI?

Fluorescence intensity correlates with DNA content but requires calibration:

  • Generate a standard curve using cells with known DNA content (e.g., diploid vs. tetraploid) .
  • Account for RNA interference by treating samples with RNase A .
  • Validate with alternative methods (e.g., flow cytometry) to resolve discrepancies in AT-rich vs. GC-rich DNA regions .

Q. How can DAPI be utilized to study chromatin organization in specialized cell types (e.g., sperm, yeast)?

  • For sperm (highly condensed DNA): Pre-treat with reducing agents (e.g., DTT) to decondense chromatin, enhancing DAPI accessibility .
  • For yeast mitochondria: Use cesium chloride gradients to isolate AT-rich mitochondrial DNA, followed by DAPI staining .

Data Contradiction and Safety Analysis

Q. How should researchers reconcile discrepancies in reported safety profiles of DAPI?

  • Hazard classification : Some safety data sheets (SDS) classify DAPI as a skin irritant and potential respiratory hazard , while others lack acute toxicity data .
  • Best practices :
  • Use PPE (gloves, lab coat) and work in a fume hood .
  • Follow institutional guidelines for carcinogen handling, as IARC and OSHA classify DAPI as potentially hazardous at ≥0.1% .

Q. Why do some protocols recommend avoiding DAPI for RNA studies despite its weak RNA binding?

DAPI’s RNA binding (emission at 500 nm) can confound DNA-specific signals, especially in RNA-rich samples (e.g., cytoplasm, nucleoli) .

  • Mitigation : Use RNase pretreatment or opt for RNA-specific dyes (e.g., SYTO RNASelect) .

Methodological Troubleshooting

Q. How can researchers address inconsistent DAPI staining intensity across experimental replicates?

  • Ensure consistent dye concentration, pH (optimal: 7.4), and incubation time .
  • Check for photobleaching by limiting light exposure during staining .
  • Verify solution stability: Precipitates form in high-salt or polyanion-containing buffers .

Q. What steps validate DAPI’s utility in detecting mycoplasma contamination?

Mycoplasma DNA stains brightly due to its small, AT-rich genome:

  • Fix cells with 4% paraformaldehyde, then stain with 1 µg/mL DAPI .
  • Compare nuclear and cytoplasmic signals; mycoplasma appears as punctate extracellular spots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.